{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine
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Overview
Description
{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with organic nitriles in the presence of catalysts such as PTSA-ZnCl2 under mild conditions . Another approach involves the use of nitriles, hydroxylamine, and Meldrum’s acids under microwave irradiation and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-infective properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of {[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and have similar biological activities.
Quinazolinone Derivatives: These compounds are known for their antibacterial and antiviral properties.
Uniqueness
What sets {[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine apart is its specific substitution pattern, which can confer unique reactivity and biological activity compared to other heterocyclic compounds.
Properties
Molecular Formula |
C6H11N3O2 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C6H11N3O2/c1-7-3-6-8-5(4-10-2)9-11-6/h7H,3-4H2,1-2H3 |
InChI Key |
OBOWSLNJRIVWBY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=NO1)COC |
Origin of Product |
United States |
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